Chemoinformatic Comparison of 4-Arylpiperidine Scaffolds: Topological Polar Surface Area (TPSA) and Lipinski-Relevant Descriptors of 4-[4-(tert-Butyl)phenyl]piperidine Hydrochloride
The target compound 4-[4-(tert-butyl)phenyl]piperidine hydrochloride exhibits a computed topological polar surface area (TPSA) of 12 Ų [1]. This value is identical to that of the free base (also 12 Ų), but the hydrochloride salt form introduces an additional hydrogen bond donor (total donor count = 2) due to the protonated nitrogen, compared to 1 donor for the free base [2]. The rotatable bond count is 2, consistent across both forms, and the heavy atom count is 17 [1].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 2 (as hydrochloride salt) |
| Comparator Or Baseline | 4-(4-tert-butylphenyl)piperidine free base: 1 |
| Quantified Difference | +1 hydrogen bond donor |
| Conditions | Computed molecular properties derived from structure |
Why This Matters
The increased hydrogen bond donor count of the hydrochloride salt relative to the free base predicts enhanced aqueous solubility and altered membrane permeability, directly impacting compound handling and assay compatibility in biological screening workflows.
- [1] Kuujia. Cas no 1185297-19-1 (4-(4-tert-butylphenyl)piperidine hydrochloride). Computed Properties. View Source
- [2] Kuujia. Cas no 112937-97-0 (4-(4-tert-butylphenyl)piperidine). Computed Properties. View Source
